

Application Note: Quantification of PG(16:0/16:0) by HILIC-MS/MS

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Compound of Interest

Compound Name: PG(16:0/16:0)

Cat. No.: B116274

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylglycerols (PGs) are a class of glycerophospholipids that play crucial roles in various biological processes. They are key components of mitochondrial membranes and pulmonary surfactant.[1][2] **PG(16:0/16:0)**, also known as dipalmitoyl phosphatidylglycerol, is a specific molecular species of PG containing two palmitic acid chains. Accurate quantification of **PG(16:0/16:0)** in biological matrices is essential for understanding its role in health and disease. This application note provides a detailed protocol for the sensitive and specific quantification of **PG(16:0/16:0)** using Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS).

Experimental Protocols

Sample Preparation: Lipid Extraction from Human Plasma

This protocol is adapted from the widely used Folch method for lipid extraction.[3][4][5]

Materials:

- Human plasma
- Chloroform

- Methanol
- 0.9% NaCl solution
- Internal Standard (IS): PG(17:0/17:0) solution (1 mg/mL in chloroform/methanol 1:1)
- Conical glass tubes (15 mL)
- Nitrogen evaporator
- Acetonitrile
- Isopropanol

Procedure:

- Thaw frozen human plasma samples on ice.
- In a 15 mL conical glass tube, add 100 μ L of plasma.
- Add 10 μ L of the PG(17:0/17:0) internal standard solution.
- Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
- Vortex the mixture vigorously for 1 minute.
- Incubate the sample on a shaker at room temperature for 30 minutes.
- Add 400 μ L of 0.9% NaCl solution to induce phase separation.
- Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.
- Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new tube.
- Dry the collected organic phase under a gentle stream of nitrogen at 30°C.
- Reconstitute the dried lipid extract in 200 μ L of acetonitrile:isopropanol (9:1, v/v) for HILIC-MS/MS analysis.

HILIC-MS/MS Analysis

Instrumentation:

- UHPLC system capable of binary gradient elution.
- A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 μ m) or equivalent HILIC column.[\[4\]](#)
- Mobile Phase A: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.
- Mobile Phase B: 95:5 Water:Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.

Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95.0	5.0
5.0	70.0	30.0
8.0	50.0	50.0
8.1	95.0	5.0
12.0	95.0	5.0

Mass Spectrometry Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- Desolvation Gas Flow: 800 L/hr.
- Collision Gas: Argon.

Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
PG(16:0/16:0)	721.5	255.2	100	45
PG(17:0/17:0) (IS)	749.6	269.2	100	45

Note: In negative ion mode, the product ions correspond to the respective fatty acid carboxylate anions.[\[6\]](#)[\[7\]](#)

Quantification

A calibration curve is constructed by plotting the peak area ratio of **PG(16:0/16:0)** to the internal standard PG(17:0/17:0) against the concentration of the **PG(16:0/16:0)** standards. The concentration of **PG(16:0/16:0)** in the plasma samples is then determined from this calibration curve.

Data Presentation

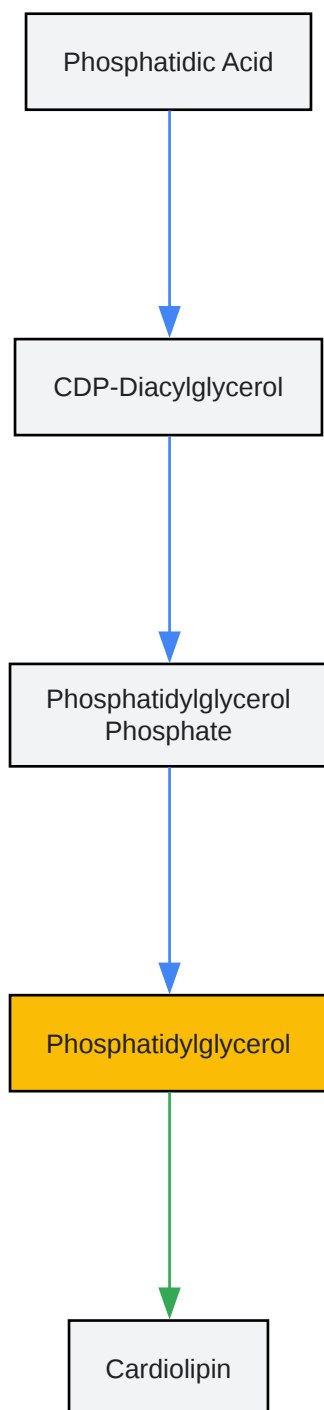
Table 1: Quantitative Data for **PG(16:0/16:0)** in Human Plasma Samples

Sample ID	Peak Area PG(16:0/16:0)	Peak Area PG(17:0/17:0) (IS)	Area Ratio (Analyte/IS)	Concentration (µg/mL)
Control 1	150,234	100,123	1.500	1.25
Control 2	165,876	102,456	1.619	1.35
Control 3	148,990	99,876	1.492	1.24
Mean ± SD (Control)	155,033 ± 9,183	100,818 ± 1,382	1.537 ± 0.070	1.28 ± 0.06
Treated 1	220,145	101,567	2.168	1.81
Treated 2	235,678	103,210	2.283	1.90
Treated 3	218,901	99,987	2.189	1.82
Mean ± SD (Treated)	224,908 ± 9,145	101,588 ± 1,612	2.213 ± 0.062	1.84 ± 0.05

Note: The concentration values are for illustrative purposes and will vary depending on the specific samples and experimental conditions.

Visualizations

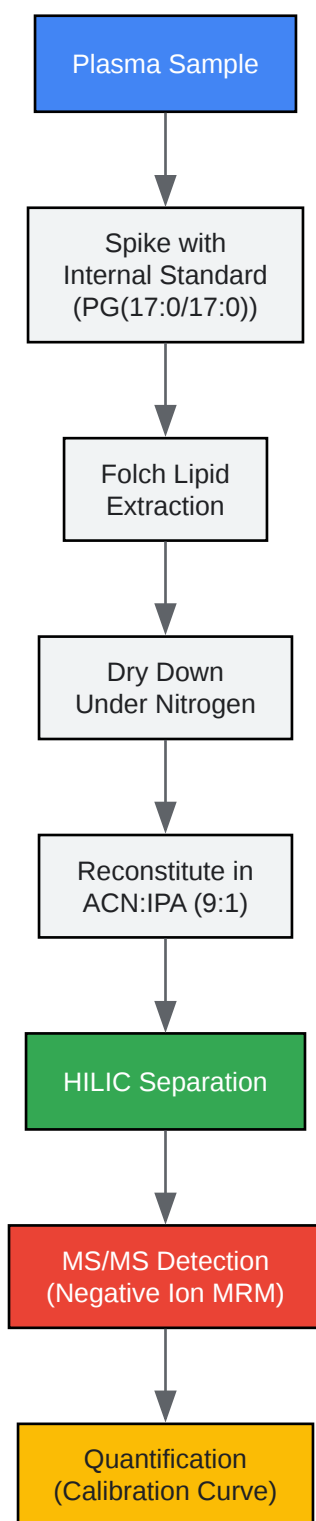
Phosphatidylglycerol Biosynthesis Pathway



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Caption: Biosynthesis pathway of phosphatidylglycerol.[1][8][9][10]

Experimental Workflow for PG(16:0/16:0) Quantification



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Caption: Experimental workflow for **PG(16:0/16:0)** quantification.

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